3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
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Overview
Description
3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a cyano group and a cyclopropyl-hydroxypropyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the cyano group and the cyclopropyl-hydroxypropyl moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and quality control to meet the required standards for scientific research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The benzamide core can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for specific diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The cyano group and the cyclopropyl-hydroxypropyl moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2-hydroxypropyl)benzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxypropyl)benzamide: Lacks the cyano group, which may influence its chemical properties and applications.
3-cyano-N-(2-cyclopropyl-2-hydroxyethyl)benzamide: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
Uniqueness
3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is unique due to the combination of the cyano group and the cyclopropyl-hydroxypropyl moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(18,12-5-6-12)9-16-13(17)11-4-2-3-10(7-11)8-15/h2-4,7,12,18H,5-6,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYHZHSXVHWYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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